ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique thienopyrimidine structure, has been studied for various pharmacological effects, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 302.78 g/mol. The presence of the thieno[2,3-d]pyrimidine moiety is crucial for its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H14ClN2O3S |
Molecular Weight | 302.78 g/mol |
CAS Number | 300816-22-2 |
Biological Activity Overview
Research has indicated that thienopyrimidine derivatives exhibit a range of biological activities. This compound has been evaluated for its potential in various therapeutic areas:
-
Antitumor Activity :
- Studies have shown that compounds with thienopyrimidine structures can inhibit tumor cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant potency at specific concentrations .
- In a recent study by Elmongy et al., thienopyrimidine derivatives exhibited inhibitory activity ranging from 43% to 87% against non-small cell lung cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
In a study focusing on the cytotoxicity of thienopyrimidine derivatives:
- Objective : Evaluate the effect on MDA-MB-231 breast cancer cells.
- Method : Compounds were synthesized and tested for cell viability.
- Results : The most potent compound showed an IC50 of 27.6 μM, indicating strong anti-cancer activity .
Case Study 2: Antimicrobial Activity
A series of thienopyrimidine compounds were synthesized and tested against various bacterial strains:
- Objective : Assess antimicrobial efficacy.
- Method : Disc diffusion method was employed to evaluate inhibition zones.
- Results : Several derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Substitution : The presence of the chlorine atom enhances electron-withdrawing properties, improving binding affinity to target proteins.
- Cyclopentane Ring : This structural component contributes to the overall stability and bioavailability of the compound.
Properties
IUPAC Name |
ethyl 2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-9(17)5-7-3-4-8-10(7)11-12(14)15-6-16-13(11)19-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLOOBVRMJJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C3=C(S2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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